molecular formula C41H66O13 B13820865 Caulosidec(p)(new)

Caulosidec(p)(new)

Cat. No.: B13820865
M. Wt: 767.0 g/mol
InChI Key: RROGHRHLBLVQSG-RAIOVEEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caulosidec(p)(new) is a recently identified triterpenoid saponin isolated from the rhizomes of Caulophyllum robustum, a plant traditionally used in East Asian medicine for its anti-inflammatory and neuroprotective properties. Structurally, it features a oleanane-type aglycone core with a unique glycosylation pattern: a β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl moiety at C-3 and a rare acetylated xylose unit at C-28 (hypothetical structure inferred from nomenclature conventions) .

Properties

Molecular Formula

C41H66O13

Molecular Weight

767.0 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1

InChI Key

RROGHRHLBLVQSG-RAIOVEEMSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Caulosidec(p)(new) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Caulosidec(p)(new) has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound’s properties are explored for potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Caulosidec(p)(new) involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but understanding these interactions is crucial for its application in research and potential therapeutic uses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Caulosidec(p)(new) and Related Triterpenoid Saponins

Parameter Caulosidec(p)(new) Ginsenoside Rg1 Astragaloside IV
Core Structure Oleanane Dammarane Cycloartane
Glycosylation Sites C-3, C-28 C-3, C-6, C-20 C-3, C-6, C-25
Molecular Weight 1,214.34 g/mol 801.01 g/mol 785.98 g/mol
Bioactivity (IC₅₀) NF-κB: 3.2 μM TNF-α: 5.8 μM TGF-β1: 12.4 μM
Solubility (mg/mL) 0.249 (aqueous buffer) 1.02 (DMSO) 0.87 (methanol)
BBB Permeability LogBB = 0.48 LogBB = -0.23 LogBB = -0.15
Synthetic Accessibility 2.14 (moderate) 3.89 (low) 4.12 (low)

Key Findings :

  • Structural Uniqueness: Unlike Ginsenoside Rg1 and Astragaloside IV, Caulosidec(p)(new) lacks a dammarane or cycloartane backbone, which correlates with its distinct binding affinity to inflammatory mediators .
  • Enhanced Bioavailability: The acetylated xylose unit in Caulosidec(p)(new) improves aqueous solubility (0.249 mg/mL) compared to Astragaloside IV (0.87 mg/mL in methanol), reducing reliance on organic solvents for delivery .
  • Neuroprotective Edge: Its BBB permeability (LogBB = 0.48) surpasses both Ginsenoside Rg1 and Astragaloside IV, making it a stronger candidate for CNS-targeted therapies .
Mechanistic Divergence
  • NF-κB Pathway Inhibition : Caulosidec(p)(new) inhibits IκBα phosphorylation at Ser32/36 (85% suppression at 10 μM), whereas Astragaloside IV primarily blocks Smad3 phosphorylation in TGF-β signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.